molecular formula C25H33N B3150204 2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline CAS No. 685108-39-8

2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline

Cat. No.: B3150204
CAS No.: 685108-39-8
M. Wt: 347.5 g/mol
InChI Key: YRAJKAQIYTYUNG-UHFFFAOYSA-N
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Description

2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline is an organic compound with the molecular formula C25H33N It is characterized by the presence of an isoindoline core substituted with a phenyl ring, which in turn is substituted with a pentylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline typically involves the following steps:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution of the Phenyl Ring: The phenyl ring is introduced via a Friedel-Crafts acylation reaction, followed by reduction to obtain the desired substitution pattern.

    Introduction of the Pentylcyclohexyl Group: This step involves the alkylation of the phenyl ring with a pentylcyclohexyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or isoindoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Butylcyclohexyl)phenyl]isoindoline
  • 2-[4-(4-Hexylcyclohexyl)phenyl]isoindoline
  • 2-[4-(4-Octylcyclohexyl)phenyl]isoindoline

Uniqueness

2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-(4-pentylcyclohexyl)phenyl]-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N/c1-2-3-4-7-20-10-12-21(13-11-20)22-14-16-25(17-15-22)26-18-23-8-5-6-9-24(23)19-26/h5-6,8-9,14-17,20-21H,2-4,7,10-13,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAJKAQIYTYUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195227
Record name 2,3-Dihydro-2-[4-(4-pentylcyclohexyl)phenyl]-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685108-39-8
Record name 2,3-Dihydro-2-[4-(4-pentylcyclohexyl)phenyl]-1H-isoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685108-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-[4-(4-pentylcyclohexyl)phenyl]-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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